2-chloro-2-fluoroethyl methanesulfonate
Description
Properties
CAS No. |
2742656-43-3 |
|---|---|
Molecular Formula |
C3H6ClFO3S |
Molecular Weight |
176.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Stepwise Reaction Overview
-
Reagent Preparation : Chlorofluoroethanol (CFE) is synthesized via prior halogenation of ethanol derivatives, though commercial availability often streamlines this step.
-
Sulfonation : CFE reacts with methanesulfonyl chloride in anhydrous dichloromethane or tetrahydrofuran (THF) under nitrogen atmosphere. A tertiary amine base—such as triethylamine (TEA) or pyridine—is added to neutralize HCl byproduct and drive the reaction to completion.
-
Workup and Purification : The crude product is extracted, washed with dilute acid and brine, dried over anhydrous sodium sulfate, and purified via vacuum distillation or recrystallization.
The general reaction scheme is:
Optimization of Reaction Conditions
Stoichiometry and Temperature
Optimal molar ratios of CFE to MsCl range from 1:1.1 to 1:1.3, ensuring excess MsCl compensates for volatilization losses. Temperatures are maintained at 0–5°C during initial mixing to mitigate exothermic side reactions, gradually warming to 25°C for completion. Higher temperatures risk decomposition, while lower temperatures prolong reaction times.
Catalytic and Solvent Effects
-
Base Selection : Triethylamine is preferred over pyridine due to superior HCl scavenging and minimal side reactions.
-
Solvent Compatibility : Polar aprotic solvents (e.g., THF) enhance reagent solubility, while dichloromethane offers easier post-reaction separation.
Purification and Characterization
Post-synthesis purification is critical due to residual reactants and byproducts. Key steps include:
-
Liquid-Liquid Extraction : Separation using ethyl acetate and water removes unreacted MsCl and base.
-
Distillation : Vacuum distillation (boiling point ~120–130°C at 10 mmHg) yields >95% purity.
-
Spectroscopic Validation :
| Hazard | Precautionary Measure |
|---|---|
| Corrosive (MsCl, HCl byproduct) | Use nitrile gloves, face shields, and fume hoods. Neutralize waste with 5% NaHCO₃. |
| Moisture Sensitivity | Conduct reactions under anhydrous conditions with molecular sieves. |
| Toxicity (alkylating agent) | Avoid inhalation; use closed-system purification techniques. |
Comparative Analysis of Industrial Methodologies
While academic literature on this specific compound is sparse, analogous sulfonate ester syntheses (e.g., methyl methanesulfonate) reveal best practices:
Chemical Reactions Analysis
2-chloro-2-fluoroethyl methanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: This compound can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by a nucleophile.
Elimination reactions: Under basic conditions, it can undergo elimination reactions to form alkenes.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-chloro-2-fluoroethanol and methanesulfonic acid.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
CFEMS has demonstrated promising results in the treatment of certain types of cancer. A notable study indicated that 2-chloroethyl methanesulfonate is highly effective against P388 leukemia in vivo. Mice treated with this compound at a dosage of 50 mg/kg showed significant survival rates, with approximately 37% surviving beyond 60 days post-treatment . This suggests its potential as a chemotherapeutic agent.
2. Mutagenesis Studies
CFEMS is also utilized in genetic research, particularly in mutagenesis studies. For instance, it has been shown to induce mutations in Drosophila melanogaster, with mutation frequencies significantly higher than spontaneous rates. This property makes it a valuable tool for studying genetic mechanisms and the effects of mutagens .
Biological Applications
1. Mechanism of Action
The compound acts through alkylation, which leads to DNA damage and subsequent cell death in rapidly dividing cells, such as cancer cells. This mechanism is crucial for its anticancer applications, as targeting proliferative cells can effectively reduce tumor growth.
2. Research in Pharmacology
CFEMS has been explored for its interactions with various biological targets, including receptors involved in neurological disorders. Its ability to modify receptor activity positions it as a candidate for developing new therapeutic agents targeting the 5HT6 receptor, which is associated with cognitive functions and disorders .
Data Table: Summary of Applications
Case Studies
Case Study 1: P388 Leukemia Treatment
- Objective: Evaluate the efficacy of CFEMS in vivo.
- Method: Administered at 50 mg/kg to leukemic mice.
- Results: Majority survived over 30 days; notable long-term survival observed.
- Conclusion: CFEMS shows potential as an effective anticancer agent.
Case Study 2: Genetic Mutation Induction
- Objective: Assess the mutagenic potential of CFEMS.
- Method: Treated Drosophila melanogaster larvae with varying concentrations.
- Results: Significant increase in mutation frequency compared to controls.
- Conclusion: CFEMS is a potent mutagen, useful for genetic research.
Mechanism of Action
The mechanism of action of 2-chloro-2-fluoroethyl methanesulfonate involves the alkylation of nucleophilic sites in biomolecules. The methanesulfonate group is a good leaving group, which facilitates the formation of a reactive intermediate that can alkylate nucleophiles such as DNA, proteins, and other cellular components . This alkylation can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Fluorinated Sulfonates and Environmental Impact
Compound : F-53B (Potassium 2-(6-chloro-dodecafluorohexyloxy)-1,1,2,2-tetrafluoroethane sulfonate)
- Structure : Features a perfluorinated chain with Cl and sulfonate groups.
- Key Differences :
- F-53B’s long perfluoroalkyl chain confers extreme environmental persistence, classifying it as a persistent organic pollutant (POP). In contrast, 2-chloro-2-fluoroethyl methanesulfonate’s simpler structure likely results in faster degradation.
- Applications : F-53B is used industrially as a surfactant, whereas methanesulfonate esters are primarily utilized in synthetic chemistry or drug formulation.
Sulfonyl Chlorides vs. Sulfonate Esters
Compound : 2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl chloride (C₉H₁₀ClFO₃S)
- Structure : Contains a sulfonyl chloride group attached to a fluorophenyl moiety.
- Key Differences :
- Reactivity : Sulfonyl chlorides are highly reactive intermediates used to introduce sulfonate groups. Methanesulfonate esters, by contrast, are stable alkylating agents.
- Applications : Sulfonyl chlorides serve as precursors in synthesis, while methanesulfonate esters are employed in nucleophilic substitutions.
Pharmaceutical Methanesulfonate Esters
Compound: Ethyl 3-[(2-{[4-(hexyloxycarbonylaminoiminomethyl)phenylamino]methyl}-1-methyl-1H-benzimidazole-5-carbonyl)pyridin-2-ylamino]propionate methanesulfonate
- Structure : A complex methanesulfonate ester used in drug formulations.
- Key Differences: The target compound’s halogenated ethyl group may enhance electrophilicity compared to non-halogenated analogs, influencing reaction kinetics or metabolic stability. Applications: Methanesulfonates in pharmaceuticals often improve solubility or act as prodrugs, whereas halogenated variants like this compound could offer tailored reactivity.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Reactivity and Environmental Profiles
Research Findings and Implications
- Environmental Impact : Unlike perfluorinated sulfonates (e.g., F-53B), this compound’s simpler structure suggests lower bioaccumulation risks.
- Pharmaceutical Utility : Methanesulfonate esters are favored in drug development for their balance of stability and reactivity, though halogenated variants may require additional toxicity studies.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 2-chloro-2-fluoroethyl methanesulfonate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution, where methanesulfonyl chloride reacts with 2-chloro-2-fluoroethanol under controlled conditions. Key variables include temperature (0–5°C to minimize side reactions), solvent choice (e.g., dichloromethane for polarity control), and stoichiometric ratios (1:1.2 molar ratio of alcohol to methanesulfonyl chloride). Catalytic bases like triethylamine may enhance reaction efficiency by scavenging HCl .
- Optimization : Monitor reaction progress via TLC or GC-MS. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product from unreacted starting materials or byproducts like dialkylated derivatives .
Q. What safety protocols are critical when handling this compound?
- Guidelines : Use fume hoods, impermeable gloves (nitrile), and safety goggles. Avoid skin contact due to potential mutagenicity and carcinogenicity, as structurally similar methanesulfonates (e.g., ethyl methanesulfonate) are classified as teratogens .
- Waste Disposal : Neutralize with aqueous sodium bicarbonate before disposal. Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis or thermal degradation .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Methods :
- NMR : Confirm substitution patterns (e.g., NMR for fluorine environment, NMR for methanesulfonate methyl group at ~3.0 ppm).
- HPLC/MS : Detect trace impurities (e.g., residual alcohol or sulfonic acid derivatives).
- Elemental Analysis : Verify stoichiometry (C, H, S, Cl, F) .
Advanced Research Questions
Q. How does the chloro-fluoro substitution pattern influence the compound’s reactivity in nucleophilic displacement reactions?
- Mechanistic Insight : The electron-withdrawing fluorine atom adjacent to the chlorine increases the electrophilicity of the adjacent carbon, enhancing susceptibility to nucleophilic attack. Computational studies (DFT) can model transition states to predict regioselectivity in reactions with amines or thiols .
- Experimental Design : Compare reaction rates with analogs (e.g., 2-chloroethyl vs. 2-fluoroethyl methanesulfonate) under identical conditions. Use kinetic profiling (e.g., UV-Vis monitoring of product formation) .
Q. What strategies resolve contradictions in reported yields or side products during synthesis?
- Data Analysis : Replicate conflicting protocols while controlling variables (humidity, reagent purity). Use DoE (Design of Experiments) to identify critical factors (e.g., moisture sensitivity of methanesulfonyl chloride). Cross-validate with alternative characterization (e.g., IR spectroscopy for sulfonate ester confirmation) .
- Case Study : If one study reports 85% yield with THF as solvent and another 60% with DCM, investigate solvent polarity’s role in stabilizing intermediates or transition states .
Q. How can computational chemistry predict the environmental persistence or toxicity of this compound?
- Methods :
- QSAR Models : Predict biodegradability or bioaccumulation potential using logP values and fragment-based toxicity indices.
- Molecular Dynamics : Simulate hydrolysis pathways in aqueous environments (e.g., pH-dependent cleavage to methanesulfonic acid and halogenated alcohols) .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
